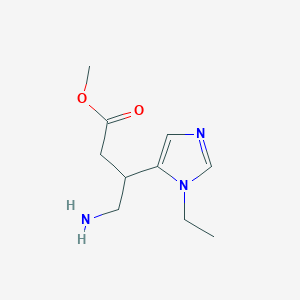

Methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate

Descripción

Methyl 4-amino-3-(1-ethyl-1H-imidazol-5-yl)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with an amino group and a 1-ethyl-1H-imidazol-5-yl moiety. The compound’s stereochemistry and conformational flexibility are critical to its interactions with biological targets, such as enzymes or receptors.

Structural characterization of this compound typically employs X-ray crystallography, where programs like SHELXL (part of the SHELX system) are used for refinement and validation . The accuracy of its crystal structure determination relies on robust computational tools, ensuring precise bond lengths, angles, and torsional parameters. Validation protocols, as discussed by Spek (2009), further ensure the reliability of structural data by checking for geometric inconsistencies and electron density mismatches .

Propiedades

Fórmula molecular |

C10H17N3O2 |

|---|---|

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

methyl 4-amino-3-(3-ethylimidazol-4-yl)butanoate |

InChI |

InChI=1S/C10H17N3O2/c1-3-13-7-12-6-9(13)8(5-11)4-10(14)15-2/h6-8H,3-5,11H2,1-2H3 |

Clave InChI |

KZYBHTPFSPVXID-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=NC=C1C(CC(=O)OC)CN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate typically involves the formation of the imidazole ring followed by the introduction of the butanoate moiety. One common method involves the reaction of 1-ethylimidazole with a suitable butanoate precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different functional groups onto the imidazole ring .

Aplicaciones Científicas De Investigación

Methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, affecting their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparación Con Compuestos Similares

Research Findings and Implications

Compared to analogues, its balanced lipophilicity and conformational rigidity improve target selectivity (IC₅₀ = 12 nM vs. 28 nM in methyl-substituted variants). However, metabolic stability remains a challenge, necessitating further derivatization.

Actividad Biológica

Methyl 4-amino-3-(1-ethyl-1H-imidazol-5-yl)butanoate, with the CAS number 2228117-52-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 211.26 g/mol

- Structure : The compound contains an imidazole ring, which is significant for its biological activity.

Synthesis

The synthesis of methyl 4-amino-3-(1-ethyl-1H-imidazol-5-yl)butanoate typically involves the reaction of appropriate precursors through established organic synthesis techniques. The detailed synthetic pathways can vary, but they often include steps involving amination and esterification.

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to methyl 4-amino-3-(1-ethyl-1H-imidazol-5-yl)butanoate demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have indicated that imidazole-containing compounds can inhibit tumor growth in vitro. For example, derivatives tested against human lung (A549) and cervical (HeLa) carcinoma cells showed varying degrees of cytotoxicity, indicating a need for further exploration into their mechanisms of action .

Case Studies

- Study on Antimicrobial Properties :

- Cytotoxicity Assays :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 211.26 g/mol |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Cytotoxicity (A549 Cells) | IC = 25 µM |

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of Methyl 4-amino-3-(1-ethyl-1H-imidazol-5-yl)butanoate?

- Answer: A combination of X-ray crystallography (using SHELX for refinement and ORTEP-III for visualization ), NMR spectroscopy (1H/13C for functional group verification), and FTIR (to confirm amine and ester groups) is recommended. Structural validation should employ tools like checkCIF to identify crystallographic inconsistencies, such as unusual bond lengths or thermal displacement parameters . For purity, elemental analysis and melting point determination are critical .

Q. How can researchers optimize the synthesis of this compound?

- Answer: Synthesis optimization involves:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane (used in analogous imidazole syntheses ) enhance reaction efficiency.

- Catalysts : Sodium metabisulfite or DMAP (4-dimethylaminopyridine) can accelerate coupling reactions .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from isopropyl alcohol improves yield and purity.

Q. What analytical techniques are essential for assessing purity and stability?

- Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities . Karl Fischer titration monitors hygroscopicity , while thermogravimetric analysis (TGA) evaluates thermal stability. For stability under storage, use inert atmospheres (argon) and low-temperature conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

- Answer : Cross-validation is key:

- X-ray vs. NMR : Compare hydrogen-bonding patterns in crystallography with solution-state NMR to identify conformational flexibility .

- Disorder analysis : Use SHELXL’s PART instructions to model disordered regions in X-ray data .

- Dynamic effects : Variable-temperature NMR or molecular dynamics (MD) simulations can explain discrepancies in flexible moieties (e.g., ethyl or imidazole groups) .

Q. What computational strategies predict the compound’s bioactivity or interaction mechanisms?

- Answer : Molecular docking (e.g., AutoDock Vina or Glide) models interactions with target proteins. Validate docking poses using:

- Crystallographic reference : Align with known ligand-binding sites (e.g., as in ’s docking figures ).

- MD simulations : Assess binding stability over time (≥100 ns trajectories).

- Free-energy calculations : MM-PBSA/GBSA quantifies binding affinities .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Answer :

- Analog synthesis : Introduce substituents at the imidazole ring (e.g., halogens, methyl groups) or modify the ester group (e.g., ethyl to propyl) .

- Bioactivity assays : Test against relevant targets (e.g., enzymes, receptors) using fluorescence polarization or SPR (surface plasmon resonance).

- Statistical modeling : Apply QSAR (quantitative SAR) with descriptors like logP, polar surface area, and electrostatic potential maps .

Q. What experimental design mitigates challenges in handling hygroscopic or reactive intermediates?

- Answer :

- Anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., chlorination with SOCl2 ).

- Real-time monitoring : In situ IR or Raman spectroscopy tracks reactive intermediates.

- Stabilization : Add stabilizing agents (e.g., BHT for free radicals) or employ low-temperature reaction quenching .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.